N-(3,4-difluorophenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide
Description
N-(3,4-difluorophenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic small molecule characterized by a central imidazole ring substituted with a carboxamide group at position 2. The compound features a benzyl group at position 1 of the imidazole core, which is further functionalized with a 4-fluorobenzamido moiety.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N4O2/c25-17-5-3-16(4-6-17)23(32)29-18-7-1-15(2-8-18)12-31-13-22(28-14-31)24(33)30-19-9-10-20(26)21(27)11-19/h1-11,13-14H,12H2,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDENVRCCTLPMHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula and Properties
- Molecular Formula : C19H17F2N3O
- Molecular Weight : 357.35 g/mol
- IUPAC Name : this compound
Antitumor Activity
Research indicates that imidazole derivatives, including this compound, exhibit significant antitumor properties. A study by Jain et al. (2021) demonstrated that imidazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial properties. In vitro studies have shown that this compound exhibits activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Bacillus subtilis | 10 |
Structure-Activity Relationships (SAR)
The biological activity of imidazole derivatives is often linked to their structural features. Modifications to the imidazole ring and substituents can enhance potency and selectivity. For instance, the presence of fluorine atoms has been associated with increased lipophilicity and improved binding affinity to target proteins .
Preclinical Studies
In preclinical studies, the compound was evaluated for its pharmacokinetics and toxicity profile. Notably, it demonstrated favorable absorption characteristics and a low incidence of adverse effects in animal models . However, further studies are needed to assess long-term safety.
Clinical Implications
The potential of this compound in treating specific cancers has been highlighted in recent literature. Its mechanism of action appears to involve modulation of key signaling pathways associated with tumor growth and metastasis .
Scientific Research Applications
Biochemical Properties
The compound features a complex structure that includes an imidazole ring, which is known for its biological activity. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets. The molecular formula is , indicating a relatively high molecular weight that contributes to its pharmacokinetic properties.
Anticancer Activity
One of the primary applications of N-(3,4-difluorophenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is in the field of oncology. Research has indicated that compounds with imidazole moieties can exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth.
- Case Study : A study published in Cancer Research demonstrated that similar imidazole derivatives inhibited the proliferation of cancer cell lines by inducing apoptosis through the modulation of PI3K/Akt signaling pathways .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its structural characteristics allow it to interact with bacterial membranes effectively, leading to cell lysis.
- Case Study : Research conducted on related compounds has shown effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications to the imidazole structure could enhance antimicrobial efficacy .
Enzyme Inhibition
This compound may serve as an enzyme inhibitor in various biochemical pathways.
- Case Study : Inhibitors targeting specific enzymes like cyclooxygenase (COX) have been explored extensively. A derivative of this compound was tested for COX inhibition and showed promising results in reducing inflammation in animal models .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound.
| Structural Feature | Impact on Activity |
|---|---|
| Imidazole Ring | Essential for biological activity |
| Fluorine Substituents | Enhance lipophilicity and receptor binding |
| Benzamide Group | Contributes to enzyme inhibition properties |
Chemical Reactions Analysis
Reaction Mechanisms and Intermediates
| Step | Mechanism | Key Reagents/Conditions | Yield |
|---|---|---|---|
| Amide Coupling | Coupling of 4-fluorobenzoic acid with benzylamine | EDC/HOBt, TEA, DMF, rt | 70–85% |
| Imidazole Ring Formation | Condensation of α-aminocarbonyl compound with aldehyde/ketone | Acid/base catalysis, reflux in ethanol | 60–80% |
| Benzyl Group Substitution | Reaction of imidazole with benzyl halide/isocyanate | Triphosgene, TEA, THF | 70–85% |
Critical Reaction Parameters
-
Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution and coupling efficiency .
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Purification : Column chromatography (silica gel) or recrystallization is used to isolate pure intermediates and final product .
-
Byproducts : Potential cleavage of imidazole rings under harsh conditions (e.g., acidic methanol) .
Structural Analysis and Implications
The compound’s fluorinated substituents (3,4-difluorophenyl and 4-fluorobenzamido) suggest optimized solubility and bioavailability. The benzamide group may enhance target binding through hydrogen bonding or hydrophobic interactions, as observed in related imidazo[1,2-b]pyridazine derivatives .
Research Findings
-
Antimicrobial Activity : Fluorinated substituents (e.g., 4-fluoro groups) correlate with increased potency in related compounds .
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Synthesis Challenges : Imidazole ring cleavage during methylation reactions highlights the need for anhydrous conditions .
Table 1: Reaction Conditions Comparison
| Reaction Type | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Amide Coupling | EDC/HOBt, TEA | DMF | rt | 70–85% |
| Imidazole Formation | Acid/base catalyst | Ethanol | Reflux | 60–80% |
| Benzyl Substitution | Triphosgene, TEA | THF | rt | 70–85% |
Table 2: Structural Features and Functional Groups
| Functional Group | Role in Reactivity | Example Reaction |
|---|---|---|
| Amide | Coupling site | EDC-mediated |
| Imidazole C-4 | Nucleophilic substitution | Benzyl halide |
| Fluorinated benzene | Solubility optimization | Hydrophobic interactions |
Comparison with Similar Compounds
Core Heterocycle Variations
- Target Compound: The imidazole core may favor interactions with histidine residues or metal ions in enzymatic active sites.
- Methoxy groups at the 3,4-positions increase lipophilicity, which may enhance membrane permeability but reduce metabolic stability relative to fluorine substituents .
- Quinazoline Derivative (3-(4-chlorobenzyl)-N-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide) : The quinazoline core is a well-established kinase inhibitor scaffold (e.g., EGFR inhibitors). The 4-chlorobenzyl and 4-fluorobenzyl groups in this compound suggest dual halogenation for balanced hydrophobicity and target engagement, contrasting with the target compound’s reliance on fluorine for electronic modulation .
Substituent Effects
- Fluorine vs. Methoxy/Chloro Groups: The target compound’s 3,4-difluorophenyl group provides strong electron-withdrawing effects, which can polarize adjacent bonds and enhance hydrogen-bond acceptor capacity. This contrasts with methoxy groups in ’s compound, which act as electron donors and may reduce binding specificity. Chlorine in the quinazoline derivative offers moderate electronegativity and van der Waals interactions but carries a higher risk of off-target toxicity compared to fluorine .
Pharmacokinetic Considerations
- Metabolic Stability: Fluorine atoms in the target compound likely reduce oxidative metabolism by cytochrome P450 enzymes, extending plasma half-life.
- Solubility : The quinazoline derivative’s ketone group (4-oxo) may improve aqueous solubility compared to the target compound’s carboxamide, though the latter’s fluorinated aromatic systems could mitigate excessive hydrophobicity .
Data Table: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(3,4-difluorophenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide, and how can intermediates be characterized?
- Methodology :
- Step 1 : Start with condensation of 4-fluoroaniline with 4-(4-fluorobenzamido)benzyl chloride to form the benzamido intermediate. Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase .
- Step 2 : Cyclize the intermediate with imidazole-4-carboxamide using sodium hydride in dry DMF under nitrogen. Confirm cyclization via IR spectroscopy by observing the disappearance of the C=O stretch at ~1680 cm⁻¹ and the emergence of imidazole C-N stretches at ~1600 cm⁻¹ .
- Step 3 : Purify the final product via column chromatography (silica gel, gradient elution with dichloromethane/methanol). Validate purity using HPLC (C18 column, acetonitrile/water 70:30) with >98% purity threshold .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- 1H/13C NMR : Assign peaks using DMSO-d6 as the solvent. For example, the imidazole proton appears as a singlet at δ 8.3–8.5 ppm, while aromatic protons from difluorophenyl groups show splitting patterns (e.g., doublets at δ 7.1–7.6 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C23H17F3N4O2: 439.1382; observed: 439.1378) to validate the molecular formula .
- IR Spectroscopy : Identify critical functional groups, such as amide C=O stretches at ~1660 cm⁻¹ and N-H bends at ~1550 cm⁻¹ .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's biological activity?
- Methodology :
- Analog Synthesis : Replace the 3,4-difluorophenyl group with other electron-withdrawing groups (e.g., trifluoromethyl or nitro) to assess effects on target binding. Use Suzuki-Miyaura coupling for aryl substitutions .
- Biological Assays : Test analogs in vitro for IC50 values against target enzymes (e.g., kinase inhibition assays). Compare dose-response curves to identify substituents enhancing potency. For example, fluorophenyl derivatives in similar compounds show 10–100 nM IC50 ranges in kinase inhibition .
- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding interactions. Correlate calculated binding energies (ΔG) with experimental IC50 values to refine SAR .
Q. How can contradictory data on this compound's metabolic stability be resolved across studies?
- Methodology :
- In Vitro Microsomal Assays : Compare hepatic microsomal stability across species (human vs. rodent) using LC-MS/MS. For example, a 30% remaining parent compound after 60 minutes in human microsomes vs. 5% in rat suggests species-specific metabolism .
- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms. Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to quantify inhibition (Ki values). Discrepancies may arise from differential CYP affinity .
- Isotope-Labeled Tracing : Use ¹⁴C-labeled compound to track metabolite formation via radiometric detection. Identify major metabolites (e.g., hydroxylation at the imidazole ring) contributing to instability .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound's solubility in polar vs. nonpolar solvents?
- Methodology :
- Solubility Profiling : Use a shake-flask method in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol, hexane). Measure saturation solubility via UV-Vis spectroscopy (λmax = 270 nm). Discrepancies may stem from polymorphic forms; confirm crystallinity via X-ray diffraction .
- Co-solvent Screening : Test solubility enhancers (e.g., PEG-400, cyclodextrins) to improve aqueous solubility. For example, 10% w/v hydroxypropyl-β-cyclodextrin increases solubility from 0.2 mg/mL to 5.4 mg/mL .
Q. What experimental strategies can resolve variability in cytotoxicity data across cell lines?
- Methodology :
- Cell Line Authentication : Use STR profiling to confirm genetic consistency (e.g., HeLa vs. HEK293). Variability may arise from differential expression of drug transporters (e.g., P-gp) .
- ATP-Based Viability Assays : Normalize data to protein content (BCA assay) to control for cell density variations. For instance, IC50 values in MCF-7 cells range from 2–10 µM depending on passage number .
- ROS Scavenger Controls : Add N-acetylcysteine (5 mM) to assess oxidative stress contributions. A >50% reduction in cytotoxicity implicates ROS-mediated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
